molecular formula C32H36IN7O2 B15008309 4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine

4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine

Cat. No.: B15008309
M. Wt: 677.6 g/mol
InChI Key: ZOWJJWFCIKAUBX-KEIPNQJHSA-N
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Description

4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with various functional groups, including a benzylic piperidine, an ethoxy-iodo-methoxyphenyl group, and a methylphenyl group. The presence of these diverse substituents imparts unique chemical and biological properties to the compound.

Properties

Molecular Formula

C32H36IN7O2

Molecular Weight

677.6 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)-2-N-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylideneamino]-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C32H36IN7O2/c1-4-42-29-27(33)19-25(20-28(29)41-3)21-34-39-31-36-30(35-26-12-10-22(2)11-13-26)37-32(38-31)40-16-14-24(15-17-40)18-23-8-6-5-7-9-23/h5-13,19-21,24H,4,14-18H2,1-3H3,(H2,35,36,37,38,39)/b34-21+

InChI Key

ZOWJJWFCIKAUBX-KEIPNQJHSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1I)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCC(CC4)CC5=CC=CC=C5)OC

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCC(CC4)CC5=CC=CC=C5)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the triazine core, followed by the introduction of the various substituents through a series of nucleophilic substitution, condensation, and coupling reactions. Industrial production methods may involve optimizing these steps to enhance yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy and ethoxy groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The hydrazine moiety can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions.

    Medicine: Its potential pharmacological properties make it a subject of interest in drug discovery and development, particularly for targeting specific receptors or enzymes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE include other triazine derivatives with different substituents. These compounds may share some chemical and biological properties but differ in their specific interactions and applications. Examples of similar compounds include:

The uniqueness of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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